8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one

Description

BenchChem offers high-quality 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-amino-2-(2H-tetrazol-5-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10/h1-4H,11H2,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQAIJMONCDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474135 | |

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110683-22-2 | |

| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one

Abstract

This technical guide provides a comprehensive framework for the complete structure elucidation of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, a heterocyclic compound of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of the asthma therapeutic, Pranlukast.[1] We move beyond a simple recitation of data to present a holistic analytical strategy, detailing the causality behind experimental choices and integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. Each protocol is presented as a self-validating system, ensuring researchers, scientists, and drug development professionals can approach this analytical challenge with confidence and scientific rigor.

Introduction and Strategic Overview

The target molecule, 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one (Molecular Formula: C₁₀H₇N₅O₂[2]), features a chromone core fused to a benzene ring, substituted with an amino group and a 1H-tetrazole moiety. The unambiguous confirmation of this structure requires a multi-faceted spectroscopic approach. The analytical strategy is designed to first determine the molecular formula and identify key functional groups, then to meticulously map the atomic connectivity of the hydrogen-carbon framework, and finally, to assemble these pieces of evidence to confirm the final structure.

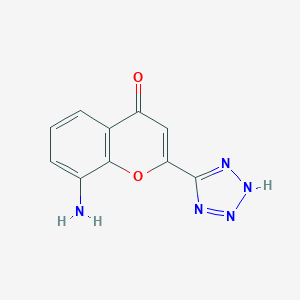

Proposed Structure:

Caption: Proposed structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one.

Foundational Analysis: Synthesis Pathway and Molecular Formula

Understanding the synthetic origin of a molecule provides crucial context for its structural analysis. A plausible and documented route involves the initial formation of a chromone precursor followed by a cycloaddition to form the tetrazole ring. A key precursor, 8-amino-4-oxo-4H-chromene-2-carbonitrile, undergoes a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often catalyzed by a Lewis or Brønsted acid, to yield the final tetrazole product.[3][4][5] This specific transformation from a nitrile to a 5-substituted-1H-tetrazole is a well-established and reliable method in heterocyclic chemistry.[6][7]

Caption: Hypothesized synthesis workflow for the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most fundamental question in structure elucidation is "What is the elemental composition?". HRMS provides an extremely accurate mass measurement, allowing for the determination of a unique molecular formula, thereby constraining all subsequent spectroscopic interpretations.

Protocol: ESI-FT-ICR MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Ionization: Use positive ion mode ESI to generate the protonated molecule, [M+H]⁺.

-

Analysis: Analyze the ions using a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer for its superior mass accuracy (<1 ppm).[8][9]

-

Data Processing: Determine the exact mass of the [M+H]⁺ ion and use formula prediction software to match it against possible elemental compositions, constrained to C, H, N, and O.

Data Presentation:

| Parameter | Theoretical Value | Experimental Result | Deviation (ppm) |

| Molecular Formula | C₁₀H₇N₅O₂ | Confirmed | - |

| Exact Mass [M] | 229.0600 | - | - |

| [M+H]⁺ Ion Mass | 230.0678 | e.g., 230.0677 | < 1.0 |

This result provides high-confidence confirmation of the molecular formula, C₁₀H₇N₅O₂, and validates the Nitrogen Rule (odd number of nitrogen atoms for an odd nominal molecular mass).[10]

Functional Group Identification: FT-IR Spectroscopy

Causality: Before assembling the molecular puzzle, we must identify the pieces. FT-IR spectroscopy is a rapid and definitive method for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum.[11]

Protocol: KBr Pellet Method

-

Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication |

| 3450-3300 (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the -NH₂ group at C-8.[10][12] |

| 3100-3000 (broad) | N-H Stretch | Tetrazole Ring | Indicates the N-H bond within the tetrazole ring. |

| ~3050 | C-H Aromatic Stretch | Ar-H | Presence of the benzene and chromone rings. |

| ~1660 | C=O Stretch | α,β-Unsaturated Ketone | Confirms the chromone carbonyl (C-4). |

| 1620-1580 | C=C Stretch / N-H Bend | Aromatic Ring / Amine | Overlapping signals confirming the aromatic system and NH₂ group. |

| 1550-1450 | C=N / N=N Stretch | Tetrazole Ring | Confirms the heterocyclic tetrazole ring system.[13] |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether | Confirms the pyran ring ether linkage in the chromone core. |

Atomic Connectivity Mapping: NMR Spectroscopy

Causality: NMR spectroscopy is the definitive tool for establishing the precise bonding arrangement of atoms in a molecule. A logical progression of 1D and 2D experiments allows for the complete assembly of the carbon-hydrogen framework.[14]

Protocol: Standard NMR Experiment Suite

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is ideal for observing exchangeable protons like N-H and O-H. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Perform the following experiments on a high-field NMR spectrometer (≥500 MHz):

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Proton-decoupled carbon spectrum.

-

Edited-HSQC or DEPT-135: To differentiate C, CH, CH₂, and CH₃ signals.

-

HSQC: To map all direct ¹H-¹³C one-bond correlations.[15]

-

HMBC: To map long-range ¹H-¹³C correlations (2-4 bonds), optimized for a J-coupling of ~8 Hz.[16]

-

1D NMR Data Interpretation (¹H and ¹³C)

The combination of ¹H and ¹³C NMR provides a census of the hydrogen and carbon environments. The chemical shifts are indicative of the electronic environment, and proton coupling patterns reveal neighbor relationships.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | δ ¹³C (ppm) (Type) | δ ¹H (ppm) (Mult., J in Hz) | Key HMBC Correlations (from ¹H to ¹³C) |

| 2 | ~158.0 (C) | - | H-3 → C-2 |

| 3 | ~110.0 (CH) | ~6.5 (s, 1H) | H-3 → C-2, C-4, C-4a |

| 4 | ~175.0 (C) | - | H-3, H-5 → C-4 |

| 4a | ~120.0 (C) | - | H-3, H-5, H-6 → C-4a |

| 5 | ~125.0 (CH) | ~7.5 (d, J=8.0, 1H) | H-5 → C-4, C-4a, C-6, C-7, C-8a |

| 6 | ~118.0 (CH) | ~7.0 (t, J=8.0, 1H) | H-6 → C-4a, C-5, C-7, C-8, C-8a |

| 7 | ~115.0 (CH) | ~7.2 (d, J=8.0, 1H) | H-7 → C-5, C-6, C-8, C-8a |

| 8 | ~145.0 (C) | - | H-6, H-7 → C-8 |

| 8a | ~150.0 (C) | - | H-5, H-6, H-7 → C-8a |

| -NH₂ | - | ~5.5 (br s, 2H) | H-NH₂ → C-7, C-8, C-8a |

| 5' (Tetrazole) | ~155.0 (C) | - | H-3 → C-5' |

| -NH (Tetrazole) | - | ~16.0 (br s, 1H) | - |

2D NMR Connectivity Analysis

While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. HSQC links protons to their carbons, and HMBC builds the larger structure by connecting fragments across multiple bonds.

Caption: Logical workflow of NMR data integration for structure elucidation.

Key HMBC Correlations for Structural Confirmation:

The HMBC experiment is the cornerstone of this elucidation, bridging non-protonated carbons with nearby protons to assemble the full scaffold.

-

Chromone Core Assembly:

-

The singlet proton H-3 shows a correlation to the carbonyl carbon C-4 (~175 ppm) and the quaternary carbon C-2 (~158 ppm), confirming its position between them.

-

The aromatic proton H-5 correlates to the carbonyl C-4 and the bridgehead carbon C-8a , locking the A and C rings together.

-

-

Substitution Pattern Confirmation:

-

The absence of a proton at C-8 is confirmed by the lack of a corresponding CH signal in this region.

-

Correlations from the amine protons (-NH₂ ) to carbons C-7 , C-8 , and C-8a definitively place the amino group at the C-8 position.

-

-

Tetrazole Linkage:

-

The most critical correlation is from the chromone's H-3 proton to the tetrazole ring's quaternary carbon C-5' (~155 ppm). This three-bond coupling (³JH3-C5') unambiguously establishes the connection between the two heterocyclic systems at the C-2 position of the chromone.

-

Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion: A Self-Validating Structural Proof

The structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is unequivocally confirmed through the systematic and logical integration of orthogonal analytical techniques.

-

HRMS established the exact elemental composition (C₁₀H₇N₅O₂).

-

FT-IR confirmed the presence of all requisite functional groups: primary amine, tetrazole N-H, an α,β-unsaturated ketone, and an aryl ether.

-

NMR spectroscopy , through a comprehensive suite of 1D and 2D experiments, provided the definitive atomic connectivity map. The key ³J HMBC correlation between H-3 and C-5' served as the lynchpin, irrefutably connecting the chromone and tetrazole rings.

This guide illustrates a robust, field-proven methodology where each piece of data cross-validates the others, leading to a structural assignment of the highest confidence.

References

-

Hu, A., Wang, J., & Ren, X. (2009). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 39(1), 165-174. [Link]

-

Ghorbani‐Vaghei, R., & Malaeki, A. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Organic Chemistry, 2(3), 241-244. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

-

Synthonix. (n.d.). 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. Synthonix. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Crash Course. (2020, June 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5 [Video]. YouTube. Retrieved from [Link]

-

Marshall, A. G., & Chen, T. (2015). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. Metabolites, 5(2), 263-287. [Link]

-

The Organic Chemistry Tutor. (2023, January 6). Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) [Video]. YouTube. Retrieved from [Link]

-

Sim, L. H., & Chee, C. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved from [Link]

-

Gunanathan, C. (2018). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 9(12), 1619-1644. [Link]

-

Martin, G. E. (2011). HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra. Magnetic Resonance in Chemistry, 49(10), 633-637. [Link]

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines [Video]. YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthonix, Inc > 110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one [synthonix.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the compound's structural elucidation, key physicochemical characteristics, and established synthetic protocols. Furthermore, it explores the chemical reactivity and known biological activities, including its crucial role as a key intermediate in the synthesis of the anti-asthmatic drug Pranlukast. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this versatile molecule.

Introduction

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is a multifaceted molecule that integrates two pharmacologically significant moieties: a chromenone core and a tetrazole ring. The chromenone scaffold is a common feature in a wide array of natural and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the tetrazole ring is a well-recognized bioisostere for carboxylic acids, often incorporated into drug candidates to enhance metabolic stability and receptor binding affinity. The unique combination of these two heterocyclic systems in 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one underpins its utility as a versatile building block in medicinal chemistry, most notably in the synthesis of Pranlukast, a leukotriene receptor antagonist.[2] This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed examination of its properties and synthesis.

Molecular Structure and Properties

The structural architecture of 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is characterized by a chromen-4-one (also known as chromone) nucleus, with an amino group substituted at the 8-position and a 1H-tetrazol-5-yl group at the 2-position.

Diagram 1: Chemical Structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one

A 2D representation of the molecular structure.

Physical Properties

The macroscopic and physicochemical properties of 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one are summarized in the table below. These properties are critical for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇N₅O₂ | [2] |

| Molecular Weight | 229.19 g/mol | [1] |

| Appearance | Dark yellow solid | [2] |

| Melting Point | >280 °C (decomposition) | [2][3] |

| Boiling Point | 515 °C at 760 mmHg (predicted) | [4][5] |

| Flash Point | 265.2 °C (predicted) | [4][5] |

| Solubility | Sparingly soluble in DMSO and methanol upon heating | [2] |

| pKa (of tetrazole) | ~5.0 (for similar tetrazole moieties) | [1] |

| XLogP3 | 1.93850 | [5] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons on the chromenone ring, the amine protons, and the N-H proton of the tetrazole ring.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the aromatic and heterocyclic rings.

-

FT-IR: Characteristic absorption bands for N-H stretching (amine and tetrazole), C=O stretching (ketone), and C=C/C=N stretching of the aromatic and heterocyclic systems.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

The synthesis of 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, particularly its hydrochloride salt, has been described in the patent literature.[6] The following protocol is a generalized representation of the synthetic route.

Diagram 2: Synthetic Pathway for 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride

A simplified overview of the two-step synthesis.

Step 1: Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide

This initial step involves the acetylation of 3-amino-2-hydroxyacetophenone.

Protocol:

-

To a reaction vessel, add 3-amino-2-hydroxyacetophenone, a suitable solvent (e.g., ethyl acetate), an aqueous solution of sodium hydroxide or potassium hydroxide, and an acid-binding agent (e.g., pyridine or triethylamine).

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add acetyl chloride dropwise while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, perform an aqueous workup to isolate the crude N-(3-acetyl-2-hydroxyphenyl)acetamide.

-

The crude product can be further purified by recrystallization.

Step 2: Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride

This step involves the cyclization reaction to form the chromenone ring system.

Protocol:

-

In a reaction vessel, add a base such as sodium methoxide or potassium tert-butoxide to an anhydrous solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen).

-

Add N-(3-acetyl-2-hydroxyphenyl)acetamide and 1H-tetrazole-5-carboxylic acid ethyl ester to the mixture.

-

Heat the reaction mixture to 80-85 °C and stir until the reaction is complete, monitoring by HPLC.

-

Cool the reaction mixture and dilute with methanol.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.

-

Filter the precipitate, wash with water and/or methanol, and dry to obtain 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride.[6]

-

Further purification can be achieved by recrystallization.[6]

Chemical Reactivity

The chemical reactivity of 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is dictated by its constituent functional groups: the amino group, the tetrazole ring, and the chromenone core.

-

Amino Group: The 8-amino group is a nucleophilic site and can undergo various reactions such as acylation, alkylation, and diazotization. The acylation of this amino group is the key step in the synthesis of Pranlukast, where it reacts with a substituted benzoyl chloride.

-

Tetrazole Ring: The tetrazole ring exhibits acidic properties due to the N-H proton and can form salts with bases. It can also participate in N-alkylation reactions.

-

Chromenone Core: The chromenone system can undergo electrophilic substitution reactions on the benzene ring, although the positions are influenced by the existing amino and oxygen substituents. The carbonyl group can potentially undergo reactions typical of ketones. The pyrone ring can be opened under certain hydrolytic conditions.

The molecule is also susceptible to oxidation and reduction reactions, which can modify the chromenone or tetrazole moieties.[2]

Biological Activity and Applications

The primary and most well-documented application of 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is as a pivotal intermediate in the multi-step synthesis of Pranlukast.[2] Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma.

Beyond its role as a synthetic intermediate, the inherent structural motifs of this compound suggest a broader potential for biological activity.

Antimicrobial Activity

Derivatives of chromone-tetrazoles have been investigated for their antimicrobial properties. Studies have shown that certain substituted analogs exhibit significant activity against various bacterial and fungal strains. For instance, some derivatives have shown promising minimum inhibitory concentration (MIC) values against Pseudomonas aeruginosa and Escherichia coli (0.49 - 3.9 µg/mL) and Staphylococcus aureus (MIC₅₀ of 12.5 µg/mL for a 6-fluoro derivative).[1] The introduction of electron-withdrawing groups on the chromenone ring has been shown to enhance antimicrobial efficacy.[1]

Anticancer Potential

The chromone scaffold is present in many compounds with demonstrated anticancer activity. 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one has been reported to have potential in inducing apoptosis in cancer cells through mechanisms involving caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[1] However, specific IC50 values for this parent compound against various cancer cell lines are not widely reported in the literature, with more data available for its derivatives.

Diagram 3: Potential Biological Activities and Applications

A summary of the established and potential roles of the title compound.

Conclusion

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is a compound of considerable scientific and pharmaceutical interest. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and valuable molecule for research and development. While its primary application to date has been as a key building block for the drug Pranlukast, the inherent biological potential of its chromone and tetrazole components suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents in their own right, particularly in the areas of antimicrobial and anticancer research. This technical guide serves as a foundational resource to stimulate and support such future explorations.

References

-

ChemSrc. (2025, August 25). CAS#:110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. Retrieved from [Link]

-

PharmaCompass. (n.d.). 8-amino-2-(2h-tetrazol-5-yl)-chromen-4-one hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. Retrieved from [Link]

-

Synthonix. (n.d.). 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.

-

ChemBK. (2024, April 9). 8-aMino-2-(1H-tetrazol-5-yl)-4H-chroMen-4-one hydrochloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 110683-23-3 | Product Name : 8-Amino-4-oxo-2-(tetrazol-5-yl)benzopyran Hydrochloride. Retrieved from [Link]

-

ResearchGate. (2020, July 30). Synthesis,characterisation and antibacterial activity of some [8-amino-4,7-dihydroxy-chromen-2-one] , [N-(3-cyano-4-ethoxy-2-oxo-2h-chromen-7-yl)-formamide] derivatives. The comparison with standard drug. Retrieved from [Link]

-

MDPI. (2019). In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. Retrieved from [Link]

-

NIH. (2024, April 10). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Retrieved from [Link]

-

ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.. Retrieved from [Link]

-

ChemBK. (2024, April 10). 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.

-

ResearchGate. (2025, August 10). DESIGN, SYNTHESIS, MOLECULAR DOCKING, AND EVALUATION OF CHROMONE BASED TETRAZOLE DERIVATIVES. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 110683-22-2|8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one|BLD Pharm [bldpharm.com]

- 3. CAS#:110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one (CAS 110683-22-2)

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, CAS No. 110683-22-2. This heterocyclic compound, a hybrid of chromone and tetrazole moieties, is a pivotal intermediate in pharmaceutical synthesis, most notably for the anti-asthmatic agent Pranlukast.[1][2] Beyond its role as a synthetic precursor, this molecule has emerged as a subject of significant research interest due to its intrinsic biological activities, including potential anticancer and antimicrobial properties.[1] This guide synthesizes data on its physicochemical properties, provides validated protocols for its synthesis and characterization, explores its pharmacological significance, and outlines methodologies for its analytical quality control. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding and practical application of this versatile compound.

Physicochemical and Structural Characteristics

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is a structurally unique molecule that marries the rigid, bicyclic system of a chromen-4-one (benzopyran-4-one) with the nitrogen-rich, bioisosteric properties of a tetrazole ring.[1][3] This combination imparts specific chemical and physical properties that are critical to its function and reactivity. The compound typically presents as a dark yellow solid with a high melting point, reflecting a stable crystalline lattice.[1][4] Its solubility is limited in common organic solvents but can be enhanced in polar aprotic solvents like DMSO, particularly with heating.[1][4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 110683-22-2 | [1] |

| Molecular Formula | C₁₀H₇N₅O₂ | [1][5] |

| Molecular Weight | 229.19 g/mol | [4][6] |

| Appearance | Dark Yellow Solid | [1] |

| Melting Point | >280°C (with decomposition) | [1][4][7] |

| Solubility | Sparingly soluble in DMSO and Methanol (heating) | [1][4] |

| IUPAC Name | 8-amino-2-(1H-tetrazol-5-yl)chromen-4-one | [3] |

Synthesis and Purification

The synthesis of this chromone derivative is a multi-step process that leverages classical organic reactions to construct the heterocyclic core. The most cited route involves the cyclization of a substituted acetophenone with a tetrazole derivative.[2][8] This approach provides a reliable pathway to the target molecule with good yields and has been scaled for industrial production.[8]

Synthetic Workflow: Rationale and Protocol

The key transformation is a base-catalyzed condensation and subsequent cyclization. The process begins with the protection of the amine in 3-amino-2-hydroxyacetophenone, followed by reaction with a tetrazole ester, and finally an acid-catalyzed cyclization to form the chromone ring.

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol (Adapted from Patent Literature[2][8])

-

Step 1: Acetylation of 3-Amino-2-hydroxyacetophenone:

-

Rationale: The amino group is protected as an acetamide to prevent side reactions during the subsequent base-catalyzed condensation.

-

Procedure: To a cooled (0-5°C) solution of 3-amino-2-hydroxyacetophenone in a suitable solvent, an acid-binding agent and an aqueous solution of sodium hydroxide are added. Acetyl chloride is then added dropwise while maintaining the low temperature. The reaction is stirred until completion, yielding N-(3-acetyl-2-hydroxyphenyl)-acetamide.

-

-

Step 2: Condensation and Cyclization:

-

Rationale: A strong base (sodium methoxide) is used to deprotonate the phenolic hydroxyl group and the α-carbon of the acetyl group, facilitating a Claisen-like condensation with the tetrazole ester. The high temperature promotes the reaction in the polar aprotic solvent DMSO.

-

Procedure: Sodium methoxide is dissolved in DMSO. The protected acetophenone derivative from Step 1 and 1H-tetrazol-5-carboxylic acid ethyl ester are added sequentially. The mixture is heated to 80-85°C and stirred until the reaction is complete.

-

-

Step 3: Hydrolysis and Product Isolation:

-

Rationale: Concentrated hydrochloric acid serves a dual purpose: it catalyzes the intramolecular cyclization to form the chromone ring and hydrolyzes the acetamide protecting group to reveal the free amine. The product precipitates as its hydrochloride salt.

-

Procedure: After cooling the reaction mixture, water and concentrated hydrochloric acid are added. The resulting precipitate, 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride, is collected by filtration.

-

-

Step 4: Purification:

-

Rationale: The crude hydrochloride salt can be purified by recrystallization or neutralized to the free base, which can then be purified.

-

Procedure: The crude product is washed and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water). To obtain the free base (CAS 110683-22-2), the hydrochloride salt is neutralized with an aqueous base like sodium hydroxide.

-

Structural Elucidation and Characterization

The definitive characterization of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one relies on a combination of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be reliably predicted based on the known molecular structure.

Expected Spectroscopic Data

Table 2: Predicted Spectroscopic Characteristics

| Technique | Feature | Expected Assignment |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.8-7.8 ppm. The protons on the benzo- portion of the chromone will exhibit coupling patterns consistent with their substitution. |

| Vinyl Proton (C3-H) | A singlet around δ 6.5-6.7 ppm, characteristic of the C3 proton in 2-substituted chromones. | |

| Amine Protons (-NH₂) | A broad singlet, typically downfield, which may exchange with D₂O. | |

| Tetrazole Proton (-NH) | A very broad, downfield singlet (δ > 10 ppm), often not observed due to rapid exchange. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the range of δ 175-180 ppm. |

| Tetrazole Carbon (C5') | A signal around δ 155-160 ppm. | |

| Aromatic/Vinyl Carbons | Multiple signals between δ 100-160 ppm. | |

| FT-IR | N-H Stretching | Broad peaks around 3300-3450 cm⁻¹ (amine) and a broader absorption for the tetrazole N-H. |

| C=O Stretching | A strong, sharp absorption around 1630-1650 cm⁻¹, characteristic of a chromone ketone. | |

| C=C & C=N Stretching | Multiple absorptions in the 1450-1600 cm⁻¹ region. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | A peak at m/z 229, corresponding to the molecular weight [C₁₀H₇N₅O₂]⁺. |

Pharmacological Profile and Biological Significance

The primary application of this compound is as a direct precursor to Pranlukast, a leukotriene receptor antagonist used in the treatment of bronchial asthma.[1][2] However, the inherent structure of the molecule confers biological activities that are of independent scientific interest.

Anticancer Activity

Research has indicated that 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one possesses potential anticancer properties.[1] The proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This is reportedly achieved through two synergistic actions: the activation of caspases, which are the executive enzymes of apoptosis, and the disruption of tubulin polymerization.[1] The failure of tubulin to polymerize correctly prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Caption: Proposed mechanism of anticancer action.

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial efficacy against a range of pathogens.[1] Studies using agar well diffusion methods have shown zones of inhibition against both Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) and Gram-positive bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[1] This broad-spectrum activity suggests that the unique hybrid structure could serve as a scaffold for the development of novel antimicrobial agents.

Analytical Methods for Quality Control

Ensuring the purity and identity of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is critical, especially for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

HPLC Purity Assay: Workflow and Protocol

Caption: Standard workflow for HPLC purity analysis.

General HPLC Protocol

-

System and Column:

-

Rationale: A reverse-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds like the analyte.

-

Specification: HPLC system with a UV-Vis detector. Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

-

Mobile Phase Preparation:

-

Rationale: A gradient of a weak acid in water and an organic solvent allows for the efficient elution of the analyte while separating it from more or less polar impurities. Trifluoroacetic acid (TFA) is used to improve peak shape.

-

Specification: Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. A typical gradient might run from 10% B to 90% B over 20 minutes.

-

-

Sample Preparation:

-

Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure accurate injection and prevent precipitation on the column.

-

Procedure: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary.

-

-

Chromatographic Run and Analysis:

-

Rationale: The UV detector is set to a wavelength where the chromone core exhibits strong absorbance, ensuring high sensitivity.

-

Procedure: Set the column temperature to 30°C and the flow rate to 1.0 mL/min. Set the UV detector to an appropriate wavelength (e.g., 254 nm or 320 nm). Inject 10 µL of the prepared sample.

-

Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity of the compound.

-

Conclusion

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one (CAS 110683-22-2) is a high-value chemical entity whose importance transcends its role as a pharmaceutical intermediate. Its well-defined synthesis, distinct physicochemical properties, and compelling biological profile make it a subject of continued interest in medicinal chemistry and material science. The chromone-tetrazole scaffold presents a validated platform for exploring novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this potent molecule in their development programs.

References

- 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf7kIPiAtMqx9rqCHSGczg1d2l-X_PdNDMP-znnumv7u7WbLvJoLIWWZONfzXT-jAJevOGTUaXPFIZ14wZcrYruRyi8NpV7_3-1STYc-SjMI76vPbo_yKMiZJmUbJuYW1U0jy3]

- Buy 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one – High-Quality & Competitive Pricing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiicK7sWV-IutrNK6zQG1CPcu5i6iJ59V2GgOFQa419XLxJ__xQsL_m_Bs5qhZcwfMZIEy2pOA9oKo7bSnIpV7D-BXvhZvnU8303LzRbYFcSI7BEJ9nsAG87PiE0ST6owmKVba47j50aZpyOGz7_SLPwGTho1qAhByR2jxL6a3nXMszjyTl-tA4sQGOHWrgr3306-3KPpI6uwsAwen75A9vS1vC5IvpW9ZB0Wa]

- 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4sbhaSp8CFGFHjLs299vC0Xkm1MynYqQ38ds9fPe6IZ5mvPLgYttVzghr77OK6Twfpdj04mI1Qy9fZXktWzkzF_geyzof7waqHayDvEd-ZG3AZ6_pRDGALI8sjr5K0AVjRo6Jp3bfvaI6QPfRGjAhB7JAqZ4_7L19AeQ6PhvXPCdP-b1rPvg=]

- 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one - Caming Pharmaceutical Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRf3XVlgOP0Slmo7elLvu5Um39sgND7GeFoqjeIw0VN0B6YvFfrU0oDgcUb2mPhxxcZGYziATRyYsUfPFZzkZuc-87maufs_AfpI8oOLTKb482qVoWFeWryW9VNU4S78RSLEP0KT1gXIIoTg7ZPT_-yTGGHVS7pLVRIuScJZvQ-6Xp]

- CAS#:110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHArhaBxnaBezNcdH_9fV48BAl08oE-QFwZ2dxqKRX_0BHD-7l5iRsLJcwmebv3Kzx5aypHNE1oR66W02ovJ7R38gVCdaJd3dGnWjyAaeeYQgebs-8n2zOB-_USgoZv2iY274-_MOIRYTbF7uYasSsNCA==]

- 110683-22-2|8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYi3l1VOuBCvb0Fn1dpyxDqmgDwKSovL20jm6MAEYKnyXUJpy7SQca93ajHttZ9Z5djaevtbwbuIz-Hk4uwKPHE3ICfJxPVEJLGzWR8x37ZT0D1HXVVRwJS_5E4ux1u3eqUYSlUEMjvtPsSj1d]

- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka Patents. [URL: https://vertexaisearch.cloud.google.

- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsAF8gCMELatTBuZJ1vm7v-ZsdoMykogGt3wvWo75cdQx0XJvCmxf36w6L_o-qmKfdY5lzGDAlMvsg6cVXfweiLBCoZ5csXSBwIEt4R0sWn5s8zY3L5kTj-0YaAI0kYtWRIpini05nCCaLcyo=]

- 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one - [A53555] - Synthonix. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv6H8-v3Fx92kDXVABeK91mk3Di6viWFMbh8mcte2kgK0Jkpmq_gzSJmscUXpgHUdHFxDR2s5v05JjTzn7OkM634kE0rH8d22f2871mOzuUtcyy3YZfGOUrB5A]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Synthonix, Inc > 110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one [synthonix.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CAS#:110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Chemsrc [chemsrc.com]

- 8. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]

Spectroscopic Profile of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of pharmaceutical agents like Pranlukast, a leukotriene receptor antagonist for bronchial asthma treatment, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development.[1] This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Molecular Structure and Overview

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one (CAS: 110683-22-2) possesses a unique molecular architecture, integrating a chromen-4-one scaffold with a tetrazole ring and an amino functional group.[1] This hybrid structure imparts a distinct set of physicochemical properties and is the foundation for its biological activities, which include antimicrobial and anticancer potential.[1]

Molecular Formula: C₁₀H₇N₅O₂[1][2]

Molecular Weight: 229.20 g/mol [2]

Appearance: Dark yellow solid[1]

Melting Point: >280°C (with decomposition)[1][3]

The following sections will dissect the expected spectroscopic data, providing a detailed interpretation to aid in the structural elucidation and quality control of this important molecule.

Caption: Molecular structure of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][5] For 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, both ¹H and ¹³C NMR are instrumental for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the chromenone core, the amino group protons, and the N-H proton of the tetrazole ring. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C5-H, C6-H, C7-H) | 6.5 - 8.0 | Multiplet (m) | 3H |

| Vinyl-H (C3-H) | ~6.3 | Singlet (s) | 1H |

| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | 2H |

| Tetrazole N-H | 14.0 - 16.0 | Broad Singlet (br s) | 1H |

Expert Insights: The downfield chemical shift of the tetrazole N-H proton is a characteristic feature, arising from its acidic nature and involvement in hydrogen bonding.[6][7] The aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. The exact positions will depend on the electronic effects of the amino and carbonyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 175 - 185 |

| Tetrazole (C-5) | 142 - 164[8] |

| Aromatic & Vinylic Carbons | 100 - 160 |

| C-NH₂ | 140 - 150 |

Causality in Experimental Choices: When preparing a sample for NMR, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for this compound due to its ability to dissolve the polar molecule and the presence of exchangeable protons (NH₂ and NH), which can be observed in this solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino & Tetrazole) | 3100 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Ketone) | 1640 - 1680 | Strong |

| C=N and C=C Stretch (Ring) | 1500 - 1620 | Medium-Strong |

| N=N Stretch (Tetrazole) | 1300 - 1400[6] | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

Self-Validating Protocol: A key aspect of acquiring a reliable IR spectrum is sample preparation. For a solid sample like this, the KBr pellet method is often employed. This involves grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. This minimizes scattering and ensures that the observed absorption bands are from the sample, not the matrix.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[12][13][14]

Expected Molecular Ion Peak (M⁺): m/z = 229.06

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition, C₁₀H₇N₅O₂.

Fragmentation Pathway

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[8] A characteristic fragmentation for 5-substituted tetrazoles is the loss of a neutral molecule of hydrazoic acid (HN₃) or a molecule of nitrogen (N₂).[8]

Caption: Simplified synthetic workflow.

Spectroscopic Analysis Procedures

-

NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 300 MHz or higher). [8]* IR: A solid sample is finely ground with KBr and pressed into a thin pellet. The spectrum is recorded using an FTIR spectrometer. [11]* MS: The compound is introduced into the mass spectrometer via a suitable ionization source (e.g., ESI) and the mass spectrum is recorded. [14]

Conclusion

The spectroscopic data of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, as predicted from the analysis of its structural components, provides a unique fingerprint for its identification and characterization. The combination of NMR, IR, and MS techniques offers a powerful and comprehensive approach to confirming the structure and purity of this pharmaceutically important molecule. This guide serves as a valuable resource for researchers by providing a detailed interpretation of the expected spectroscopic features and the underlying scientific principles.

References

-

Revision Notes - Principles of Mass Spectrometry | Atomic Structure and Properties | Chemistry | AP | Sparkl. [Link]

-

Quantitative Mass Spectrometry Approaches for Molecular Structure Elucidation. [Link]

-

The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. [Link]

-

Mass Spectrometry: Unlocking the Secrets of Molecular Structure - Research and Reviews. [Link]

-

Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications - PREMIER Biosoft. [Link]

-

Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations - SciSpace. [Link]

-

New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry. [Link]

-

Mass spectrometry for structural elucidation - CURRENTA. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. [Link]

- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)

-

Chroman-4-one and pyrano[4,3-b]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019 - RSC Publishing. [Link]

-

Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka. [Link]

-

Synthesis and Characterization of a Series of Chromone–Hydrazones - MDPI. [Link]

-

(PDF) Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations - ResearchGate. [Link]

-

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl - PharmaCompass.com. [Link]

-

CAS#:110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Chemsrc. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

-

IR Spectroscopy Tutorial - Organic Chemistry at CU Boulder. [Link]

-

1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. [Link]

-

Lab 2 - Infrared Spectroscopy (IR) - WebAssign. [Link]

-

8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one - [A53555] - Synthonix. [Link]

-

1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. [Link]

-

1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . …. [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. [Link]

-

Infrared Spectroscopy | ACS Reagent Chemicals. [Link]

-

NMR Spectra of Simple Heterocycles - Portland Press. [Link]

-

8-aMino-2-(1H-tetrazol-5-yl)-4H-chroMen-4-one hydrochloride - ChemBK. [Link]

-

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride - PubChem. [Link]

-

IR Spectroscopy - Basic Introduction - YouTube. [Link]

-

Infrared Spectroscopy - MSU chemistry. [Link]

-

Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. [Link]

-

8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride - Acmec Biochemical. [Link]

-

CAS No : 110683-23-3 | Product Name : 8-Amino-4-oxo-2-(tetrazol-5-yl)benzopyran Hydrochloride | Pharmaffiliates. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthonix, Inc > 110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one [synthonix.com]

- 3. CAS#:110683-22-2 | 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. webassign.net [webassign.net]

- 12. Revision Notes - Principles of Mass Spectrometry | Atomic Structure and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 13. rroij.com [rroij.com]

- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

Solubility profile of 8-amino-tetrazolyl-chromenone in organic solvents

An In-Depth Technical Guide

**Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 8-amino-tetrazolyl-chromenone, a heterocyclic compound of significant interest in medicinal chemistry. Solubility is a critical determinant of a drug candidate's success, influencing everything from in-vitro assay performance to in-vivo bioavailability.[1][2][3] This document delineates the foundational physicochemical principles governing the solubility of this specific chromenone derivative, outlines theoretical models for solubility prediction, and provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. By integrating theoretical insights with practical, step-by-step methodologies, this guide serves as an essential resource for researchers aiming to accurately characterize and optimize the solubility of 8-amino-tetrazolyl-chromenone and related compounds in various organic solvent systems, thereby accelerating the drug discovery and development process.[4]

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, solubility is a paramount physicochemical property.[2] A compound's ability to dissolve in a solvent dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility is a primary contributor to the failure of promising drug candidates, creating significant hurdles in formulation, administration, and ultimately, clinical efficacy.[3][5] Orally administered drugs, the most common delivery route, must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2][5] Therefore, an early and accurate assessment of a compound's solubility is not merely a characterization step but a critical decision-making point that influences lead optimization, formulation strategies, and the overall timeline and cost of development.[1][4]

The subject of this guide, 8-amino-tetrazolyl-chromenone, belongs to the chromone class of compounds, which are widely distributed in nature and form the scaffold for many molecules with significant biological activity.[6] The incorporation of an amino group and a tetrazole ring—a well-established bioisostere for the carboxylic acid group—creates a unique chemical entity with specific solubility challenges and opportunities.[7] This guide will explore the factors governing its solubility in organic solvents, which are crucial for synthesis, purification, and the preparation of stock solutions for biological screening.

Foundational Analysis: Physicochemical Properties of 8-amino-tetrazolyl-chromenone

To understand the solubility of 8-amino-tetrazolyl-chromenone, we must first analyze its molecular structure.

-

Chromenone Core: The fused aromatic ring system is largely nonpolar and hydrophobic.

-

Carbonyl Group (C=O): This group is a hydrogen bond acceptor, contributing to polarity.

-

Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar solvents.

-

Tetrazole Ring: This nitrogen-rich heterocyclic ring is highly polar and capable of extensive hydrogen bonding. It has a pKa comparable to a carboxylic acid, meaning its ionization state can be manipulated with pH.[7]

Predicted Solubility Behavior: The molecule presents a dualistic nature. The chromenone backbone imparts lipophilic character, while the amino and tetrazole functionalities provide strong hydrophilic, hydrogen-bonding sites. This structure suggests that the compound will exhibit limited solubility in purely nonpolar solvents (e.g., hexanes) and will favor polar solvents capable of hydrogen bonding. Indeed, literature indicates that 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is sparingly soluble in DMSO and methanol, particularly with the aid of heating.[8] The key to effective solubilization lies in selecting solvents that can satisfy the molecule's complex hydrogen bonding requirements.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

Before undertaking extensive experimental work, theoretical models can provide valuable predictions and guide solvent selection. The Hansen Solubility Parameters (HSP) are a powerful tool for predicting if a solute will dissolve in a solvent based on the principle of "like dissolves like".[9][10] Every molecule is assigned three parameters, which can be treated as coordinates in a 3D "Hansen space":[9]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The distance (Ra) between the coordinates of a solute and a solvent in Hansen space indicates the likelihood of dissolution. A smaller distance implies greater affinity. This predictive power is far more nuanced than simple terms like "polar" or "hydrophilic".[11]

Caption: Hansen Solubility Parameters predict miscibility based on molecular interaction distances.

Experimental Determination of Solubility: A Two-Pronged Approach

In drug discovery, solubility is typically assessed in two distinct ways: kinetic and thermodynamic.[12]

-

Kinetic Solubility: This is the concentration of a compound that dissolves immediately when a concentrated DMSO stock solution is added to an aqueous buffer. It measures the compound's propensity to precipitate from a supersaturated solution and is highly relevant for high-throughput screening (HTS) where compounds are often handled this way.[12][13]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is equilibrated with a solvent over a prolonged period.[12] This value is critical for formulation development and understanding the compound's behavior in a final dosage form.[14]

The general workflow for solubility assessment involves screening via kinetic methods early on, followed by more rigorous thermodynamic measurements for promising candidates.

Caption: Solubility screening workflow in early drug discovery.

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol describes a rapid method to assess the kinetic solubility of 8-amino-tetrazolyl-chromenone in a 96-well plate format, ideal for early-stage screening. Laser nephelometry, which measures light scattering from precipitated particles, is a highly effective detection method.[12][15]

A. Principle A concentrated DMSO stock of the test compound is serially diluted and then added to the chosen organic solvent. The point at which the compound precipitates is detected by an increase in light scattering (nephelometry) or turbidity.[12]

B. Materials & Equipment

-

8-amino-tetrazolyl-chromenone

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Test Solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone)

-

96-well clear-bottom microplates

-

Acoustic liquid handler or precision multichannel pipette

-

Plate-based nephelometer (e.g., NEPHELOstar Plus) or UV-Vis plate reader

-

Plate shaker

C. Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 8-amino-tetrazolyl-chromenone in 100% DMSO. Ensure complete dissolution, using gentle warming if necessary, as suggested by literature.[8]

-

Plate Mapping: Design the plate map. Include solvent-only blanks, and positive (e.g., a known poorly soluble compound) and negative (a known highly soluble compound) controls.

-

Solvent Dispensing: Dispense 198 µL of each organic test solvent into the appropriate wells of the 96-well plate.

-

Compound Addition: Using a liquid handler, transfer 2 µL of the 10 mM DMSO stock solution into the solvent wells. This creates a 1:100 dilution, resulting in a final concentration of 100 µM with 1% DMSO.

-

Mixing: Immediately place the plate on a shaker and mix at 800 RPM for 2 minutes to ensure rapid and uniform distribution.

-

Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for 1-2 hours. This allows time for precipitation to occur.

-

Detection: Place the plate in the nephelometer and measure the forward scattered light in each well. An increase in signal relative to the solvent blank indicates precipitation.

-

Data Analysis: The kinetic solubility is the highest concentration tested that does not show a significant increase in signal over the background.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of 8-amino-tetrazolyl-chromenone.[16][17]

A. Principle An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved states. The supernatant is then filtered and its concentration is measured, typically by HPLC-UV.[13][14]

B. Materials & Equipment

-

8-amino-tetrazolyl-chromenone (solid)

-

Test Solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone)

-

2 mL glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator (e.g., 25°C and 37°C)

-

Syringe filters (0.22 µm, PVDF or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Caption: Workflow for the Shake-Flask thermodynamic solubility protocol.

C. Step-by-Step Methodology

-

Calibration Curve: Prepare a set of standards of known concentrations of 8-amino-tetrazolyl-chromenone in the mobile phase to be used for HPLC analysis. Run these standards to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation: Add an excess amount of solid 8-amino-tetrazolyl-chromenone to a glass vial (e.g., 2-5 mg). The amount should be sufficient to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[16] A 48-hour time point can be included to confirm that equilibrium has been maintained.

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to avoid any potential adsorption to the filter material.[12]

-

Analysis: Inject the filtered sample onto the HPLC-UV system. The concentration of the dissolved compound is determined by comparing its peak area to the previously generated calibration curve.[18]

-

Validation: Visually inspect the source vial to confirm that excess solid compound remains, validating that the measured concentration represents the saturation point.

Data Presentation and Interpretation

Solubility data should be presented clearly, allowing for easy comparison across different solvents and conditions.

Table 1: Thermodynamic Solubility of 8-amino-tetrazolyl-chromenone at 25°C

| Solvent | Dielectric Constant | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) | Solubility (mM) | Qualitative Assessment |

| Methanol | 32.7 | (14.7, 12.3, 22.3) | ~0.5 - 1.0 | ~2.2 - 4.4 | Sparingly Soluble |

| Ethanol | 24.5 | (15.8, 8.8, 19.4) | ~0.2 - 0.5 | ~0.9 - 2.2 | Slightly Soluble |

| Acetone | 20.7 | (15.5, 10.4, 7.0) | < 0.1 | < 0.44 | Very Slightly Soluble |

| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | < 0.1 | < 0.44 | Very Slightly Soluble |

| DMSO | 46.7 | (18.4, 16.4, 10.2) | ~1.0 - 2.0 | ~4.4 - 8.7 | Sparingly Soluble |

| Chloroform | 4.8 | (17.8, 3.1, 5.7) | < 0.01 | < 0.04 | Practically Insoluble |

Note: The quantitative values are hypothetical and illustrative, based on the known characterization of the compound as "sparingly soluble" in polar protic solvents.[8] Actual experimental values must be determined.

Interpretation: The data suggest that solubility is highest in polar, hydrogen-bond-accepting solvents like DMSO and polar protic solvents like Methanol. The poor solubility in Acetone and Acetonitrile, despite their polarity, highlights the critical importance of hydrogen bonding (specifically, the solvent's ability to donate a hydrogen bond to the amino and tetrazole groups), which is reflected in their lower δH Hansen parameters.

Conclusion

The solubility profile of 8-amino-tetrazolyl-chromenone is a complex interplay of its structural features. The presence of strong hydrogen-bonding functional groups dictates a preference for polar organic solvents, with solvents capable of both donating and accepting hydrogen bonds showing the most promise. This guide provides the theoretical and practical framework necessary for its comprehensive characterization. Early assessment using high-throughput kinetic assays followed by definitive thermodynamic measurements using the shake-flask method will provide the robust data needed to guide synthesis, purification, and formulation efforts. A thorough understanding of this solubility profile is an indispensable step in unlocking the full therapeutic potential of this promising chemical scaffold.

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Schneider, I. (2018). Substance solubility. Drug Discovery News. [Link]

-

Solubility of Things. Spectroscopic Techniques. [Link]

-

Li, Di & Kerns, Edward. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

Stepanov, K. S., Turmanidze, G. N., Sorokin, V. V., & Sakharov, A. D. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Drug development & registration. [Link]

-

Solubility of Things. Chromone. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Alshehri, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Materials. [Link]

-

ResearchGate. (2022). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

RSC Publishing. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. [Link]

-

ACS Publications. (2021). Novel Computational Approach by Combining Machine Learning with Molecular Thermodynamics for Predicting Drug Solubility in Solvents. Industrial & Engineering Chemistry Research. [Link]

-

ResearchGate. (2015). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]

-

NIH. (n.d.). α-Amino Acid-Isosteric α-Amino Tetrazoles. PMC. [Link]

-

ACS Publications. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. books.rsc.org [books.rsc.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. ucd.ie [ucd.ie]

- 6. pubs.acs.org [pubs.acs.org]

- 7. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Solubility parameters (HSP) [adscientis.com]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. rheolution.com [rheolution.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity Screening of Novel Chromenone-Tetrazole Hybrids

Introduction: The Rationale for Hybrid Vigor in Drug Discovery

The confluence of distinct pharmacophores into a single molecular entity, a strategy known as molecular hybridization, has emerged as a powerful paradigm in modern medicinal chemistry. This approach is predicated on the hypothesis that such hybrid molecules may exhibit synergistic or additive biological activities, improved pharmacokinetic profiles, or novel mechanisms of action unattainable by the parent scaffolds alone.[1] Among the myriad of heterocyclic systems exploited for this purpose, chromones and tetrazoles have garnered significant attention due to their well-established and diverse pharmacological profiles.

The chromone nucleus, a benzopyran-4-one, is a privileged scaffold found in numerous natural products and synthetic compounds, endowed with a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Its planar structure and potential for diverse substitutions make it an attractive backbone for drug design.[3] Concurrently, the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is recognized as a bioisostere of the carboxylic acid group.[4][5] This bioisosterism imparts favorable physicochemical properties, such as enhanced metabolic stability and bioavailability, making tetrazole derivatives potent agents in various therapeutic areas, including as antibacterial and anticancer agents.[4][6][7]

The hybridization of chromone and tetrazole moieties, therefore, presents a compelling strategy for the development of novel therapeutic candidates.[4] The resulting chromenone-tetrazole hybrids are anticipated to harness the biological potential of both parent rings, potentially leading to compounds with enhanced efficacy and a broader spectrum of activity.[8][9] This guide provides a comprehensive, in-depth technical overview of the strategic screening workflow for elucidating the biological activities of these novel hybrid compounds, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. The methodologies described herein are designed to be robust and self-validating, providing researchers with a reliable framework for hit identification and lead optimization.

I. Foundational Screening: Assessing General Cytotoxicity

Prior to investigating specific biological activities, it is imperative to establish the general cytotoxic profile of the newly synthesized chromenone-tetrazole hybrids. This foundational step serves a dual purpose: it identifies compounds with potent, non-specific cytotoxicity that may not be suitable for further development as targeted therapeutics, and it provides a crucial baseline for determining appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a widely adopted, reliable, and efficient colorimetric method for this initial assessment.[10][11][12][13]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[10][12] This reduction is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondria of viable cells.[11][12] The resulting formazan crystals are then solubilized, and the absorbance of the solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[10][12]

-

Cell Seeding:

-

Culture selected human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well flat-bottom microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the chromenone-tetrazole hybrids in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compounds in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.[10]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-